molecular formula C12H20ClNO2 B3093082 2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol hydrochloride CAS No. 1240567-68-3

2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol hydrochloride

Cat. No. B3093082
CAS RN: 1240567-68-3
M. Wt: 245.74 g/mol
InChI Key: YHEVFEIWFPMAIE-UHFFFAOYSA-N
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Description

“2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol hydrochloride” is a chemical compound with the molecular formula C12H20ClNO2 . It is used in various chemical reactions and has been mentioned in the context of synthesizing new aminothiazole Schiff base ligands .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, new aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde in good yields (68−73%) .


Molecular Structure Analysis

The molecular weight of “2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol hydrochloride” is 245.7457 . Unfortunately, the specific molecular structure analysis of this compound is not available in the retrieved data.


Chemical Reactions Analysis

While specific chemical reactions involving “2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol hydrochloride” are not detailed in the retrieved data, related compounds have been used in various chemical reactions. For example, aminothiazole Schiff base ligands were used in chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .

Safety and Hazards

The safety and hazards associated with “2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol hydrochloride” are not specified in the retrieved data . It’s always important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

2-ethoxy-6-[(propan-2-ylamino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-4-15-11-7-5-6-10(12(11)14)8-13-9(2)3;/h5-7,9,13-14H,4,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEVFEIWFPMAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol hydrochloride

CAS RN

1240567-68-3
Record name Phenol, 2-ethoxy-6-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240567-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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